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This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers, scientists, and drug development professionals working on the
passivation of defects in bismuth iodide (Bil3) thin films for optoelectronic applications.

Troubleshooting Guide

Question 1: My solution-processed Bil3 film has a high density of pinholes after spin coating.
What are the common causes and solutions?

Answer: Pinholes in Bil3 films are a common issue that can significantly degrade device
performance by creating shunt pathways. The primary causes are related to precursor solution
quality, the deposition process, and substrate cleanliness.

e Substrate Contamination: Foreign particles or residues on the substrate can act as
nucleation sites for pinholes.

o Solution: Implement a thorough substrate cleaning procedure. A standard method involves
sequential sonication in a detergent solution, deionized water, acetone, and isopropanol,
followed by drying with a nitrogen gun and UV-Ozone treatment.
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e Poor Wetting: The Bil3 precursor solution may not adequately wet the substrate, leading to
an uneven film.

o Solution: Ensure the substrate surface is hydrophilic and that the chosen solvent system
has appropriate surface tension. Issues with wetting have been observed with solvents
like DMF.[1]

o Rapid Crystallization: Uncontrolled, rapid crystallization during spin coating can lead to a
rough morphology with pinholes.

o Solution: Employ solvent engineering or anti-solvent dripping techniques to control the
crystallization rate. For instance, using a binary solvent system or dripping a non-polar
solvent like toluene or chlorobenzene during the spin coating process can promote more
uniform film formation.[2]

Question 2: The grain size in my Bil3 thin film is small and non-uniform, leading to a high
density of grain boundary defects. How can | increase the grain size?

Answer: Small grain size increases the density of grain boundaries, which are a major source
of defects that can act as non-radiative recombination centers.

e Solvent Vapor Annealing (SVA): This is an effective post-deposition treatment to promote
grain growth.

o Solution: Annealing the as-deposited Bil3 film in a solvent vapor atmosphere (e.g.,
tetrahydrofuran (THF), dimethylformamide (DMF), or chlorobenzene) can induce
recrystallization and lead to larger, more uniform grains.[3][4][5] This process, known as
Ostwald ripening, involves the dissolution of smaller grains and their redeposition onto
larger ones.[6]

o Thermal Annealing: Post-deposition heat treatment can also promote grain growth.

o Solution: Annealing the Bil3 film at an elevated temperature (e.g., up to 100°C) can
enhance the crystallinity and increase the grain size.[7] However, higher temperatures can
also lead to film degradation.
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Question 3: My Bil3-based device has a low open-circuit voltage (Voc) and fill factor (FF).
Could this be related to surface defects?

Answer: Yes, low Voc and FF are often indicative of significant non-radiative recombination,
which is frequently caused by surface defects.

» Surface Oxidation Passivation: A thin layer of bismuth oxyiodide (BiOIl) on the surface of the
Bil3 film can passivate surface defects.

o Solution: Processing the Bil3 films in ambient air can lead to the formation of a beneficial
BiOl surface layer, which has been shown to improve hole extraction and enhance device
performance.[3][4][8]

» Additive Engineering: Incorporating specific additives into the precursor solution can
passivate surface defects.

o Solution: While less explored for pure Bil3 compared to lead-based perovskites, the use of
additives like thiourea has been shown to improve film quality in bismuth-based
perovskites.[9]

Frequently Asked Questions (FAQSs)

What are the common types of defects in Bil3 thin films?

Common defects in Bil3 thin films include:

Point Defects: Such as bismuth vacancies and iodine vacancies.

Grain Boundaries: These are interfaces between crystal grains and are a major source of
defects.

Surface Defects: Including dangling bonds and under-coordinated ions on the film surface.

Pinholes: Microscopic holes in the film that can lead to short-circuiting in devices.

How does solvent vapor annealing (SVA) passivate defects in Bil3 films?
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Solvent vapor annealing primarily passivates defects by improving the morphology and
crystallinity of the Bil3 film. The solvent vapor facilitates the recrystallization of the film, leading
to an increase in grain size.[3][4] This reduces the density of grain boundaries, which are a
significant source of defects. The improved film quality minimizes non-radiative recombination
pathways, leading to better device performance.[5]

What is the role of BiOI formation in the passivation of Bil3 films?

The formation of a thin BiOI layer on the surface of the Bil3 film, which can occur during
processing in ambient air, is a form of surface passivation.[3][4] This layer can reduce surface
defects and has been shown to facilitate hole extraction in photovoltaic devices, thereby
improving their performance.[8]

Can additives be used to passivate defects in Bil3 thin films?

Yes, additive engineering is a common strategy for defect passivation in perovskite-related
materials. For bismuth-based perovskites, additives like thiourea have been used to improve
film morphology and performance.[9] Guanidinium iodide has also been employed as a
passivating agent for triple cation perovskites, leading to improved open-circuit voltage. While
specific protocols for pure Bil3 are less documented, the principles of using Lewis acids or
bases to passivate under-coordinated ions are applicable.

How does the stability of passivated Bil3 films compare to unpassivated films?

Passivated Bil3 films generally exhibit improved stability. For instance, Bil3 films with a BiOl
surface layer have been reported to be stable against oxidation for several months and can
withstand annealing in air at temperatures up to 150°C without degradation.[3][4] Passivation
strategies that improve the film's morphology and reduce defects, such as SVA, can also
contribute to enhanced long-term stability by minimizing sites for degradation to initiate.

Experimental Protocols

Experimental Protocol for Solvent Vapor Annealing (SVA) of Bil3 Thin Films

This protocol describes a general procedure for performing solvent vapor annealing on
solution-processed Bil3 thin films to improve film quality and passivate defects.
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Materials:

As-deposited Bil3 thin film on a substrate (e.g., FTO-coated glass)

Solvent for annealing (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or
chlorobenzene)

Petri dish or other sealable container

Hot plate

Procedure:

Preparation of the Annealing Chamber: Place a small amount of the chosen solvent (e.g., a
few milliliters) in the bottom of a petri dish. The as-deposited Bil3 film on its substrate is then
placed on a raised platform within the petri dish to avoid direct contact with the liquid solvent.

Solvent Vapor Annealing: Seal the petri dish to create a solvent-saturated atmosphere. Place
the entire sealed petri dish on a hot plate set to a specific temperature (e.g., <100°C).[3][4]

Annealing Time: The annealing time will depend on the solvent and temperature used. It can
range from several minutes to hours. The progress of the film's recrystallization can be
monitored visually or by ex-situ characterization.

Post-Annealing Treatment: After the desired annealing time, remove the petri dish from the
hot plate and allow it to cool to room temperature. The substrate with the annealed Bil3 film
can then be removed from the chamber.

Characterization: The annealed film should be characterized to assess the changes in
morphology (e.g., using Scanning Electron Microscopy - SEM), crystallinity (e.g., using X-ray
Diffraction - XRD), and optoelectronic properties.

Data Presentation

Table 1: Impact of Solvent Vapor Annealing (SVA) on the Performance of Bil3 Solar Cells
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Passivation Jsc
Voc (V) FF (%) PCE (%) Reference
Method (mA/cm2)
No SVA (in
_ 0.44 1.8 38 0.30 [3]
air)
THF SVA (in
_ 0.54 3.5 39 0.74 [3]
air)
DMF SVA (in
_ 0.55 4.6 40 1.0 [3]
air)
Chlorobenze
0.587 - - 1.01 [5]
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Caption: Experimental workflow for the fabrication and passivation of Bil3 thin films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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